trans-4-Carboxy-L-proline
trans-4-Carboxy-L-proline
L-trans-Pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC) is an inhibitor of L-glutamate transport (Ki = 4.6 μM in rat brain synaptosomes). It inhibits radioligand binding to NMDA receptors by 13% but has no effect on AMPA or kainate receptors when used at a concentration of 100 μM. L-trans-2,4-PDC is neurotoxic to astrocyte-rich and astrocyte-poor rat cortical cultures (EC50s = 320 and 50 μM, respectively), an effect that can be reversed by the NMDA antagonist MK-801 and glutamate-pyruvate transaminase but not the non-NMDA glutamate receptor antagonist CNQX. It induces efflux of the non-metabolizable glutamate analog [3H]-D-aspartate in an extracellular sodium-dependent manner. In vivo, L-trans-2,4-PDC (0.05-0.2 μg/side) prevents amphetamine-induced hyperlocomotion in a dose-dependent manner in rats when injected directly into the nucleus accumbens. It also increases bladder intercontraction interval (ICI) without affecting postvoid residual or basal pressure in rats.
Potent, competitive, transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor.
Potent, competitive, transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor.
Brand Name:
Vulcanchem
CAS No.:
64769-66-0
VCID:
VC0004135
InChI:
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
SMILES:
C1C(CNC1C(=O)O)C(=O)O
Molecular Formula:
C6H9NO4
Molecular Weight:
159.14 g/mol
trans-4-Carboxy-L-proline
CAS No.: 64769-66-0
Cat. No.: VC0004135
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-trans-Pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC) is an inhibitor of L-glutamate transport (Ki = 4.6 μM in rat brain synaptosomes). It inhibits radioligand binding to NMDA receptors by 13% but has no effect on AMPA or kainate receptors when used at a concentration of 100 μM. L-trans-2,4-PDC is neurotoxic to astrocyte-rich and astrocyte-poor rat cortical cultures (EC50s = 320 and 50 μM, respectively), an effect that can be reversed by the NMDA antagonist MK-801 and glutamate-pyruvate transaminase but not the non-NMDA glutamate receptor antagonist CNQX. It induces efflux of the non-metabolizable glutamate analog [3H]-D-aspartate in an extracellular sodium-dependent manner. In vivo, L-trans-2,4-PDC (0.05-0.2 μg/side) prevents amphetamine-induced hyperlocomotion in a dose-dependent manner in rats when injected directly into the nucleus accumbens. It also increases bladder intercontraction interval (ICI) without affecting postvoid residual or basal pressure in rats. Potent, competitive, transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor. |
|---|---|
| CAS No. | 64769-66-0 |
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | (2S,4R)-pyrrolidine-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
| Standard InChI Key | NRSBQSJHFYZIPH-DMTCNVIQSA-N |
| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)C(=O)O |
| SMILES | C1C(CNC1C(=O)O)C(=O)O |
| Canonical SMILES | C1C(CNC1C(=O)O)C(=O)O |
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